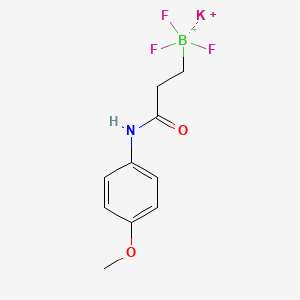

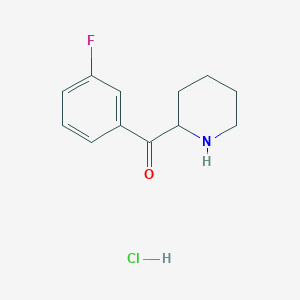

2-Fluoro-5-mercaptobenzonitrile

Vue d'ensemble

Description

2-Fluoro-5-mercaptobenzonitrile (2FMBN) is a fluorinated organic compound belonging to the family of nitriles. It is an important building block for organic synthesis and is used for the production of a variety of pharmaceuticals, agrochemicals, and other compounds. 2FMBN has been used in various scientific research applications, including drug discovery, drug metabolism, and drug transport.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

2-Fluoro-5-mercaptobenzonitrile represents a class of compounds that have been explored for their synthetic utility and chemical reactivity. A notable study describes a method for synthesizing mercaptobenzonitriles, including 2-fluoro-5-mercaptobenzonitrile, from fluorobenzonitriles using Na2S in DMF, demonstrating selective substitution reactions that yield synthetically useful compounds (Taldone et al., 2012). This process highlights the compound's potential in facilitating diverse chemical syntheses, particularly in the context of generating halo-substituted mercaptobenzonitriles.

Spectroscopic and Non-linear Optical Properties

Research into the spectroscopic properties and non-linear optics (NLO) has been conducted on similar fluorinated benzonitriles. A study on 5-fluoro-2-methylbenzonitrile provided insights into molecular atomic structure, vibrational spectra, and NLO properties, combining experimental and theoretical approaches (Kumar & Raman, 2017). These findings suggest that 2-fluoro-5-mercaptobenzonitrile could have potential applications in the development of materials with specific optical properties, given the impact of fluorine substitution on such characteristics.

Electronic and Structural Analysis

The electronic and structural properties of fluorobenzonitriles, including those similar to 2-fluoro-5-mercaptobenzonitrile, have been extensively studied. For instance, an energetic and structural study of mono-fluorobenzonitriles provided valuable data on their thermodynamic properties, aiding in the understanding of their chemical behavior (Ribeiro da Silva et al., 2012). Such research underscores the importance of these compounds in understanding the relationship between fluorination and the electronic structure of aromatic nitriles.

Potential for Electrochemical Applications

The incorporation of fluorine into polymeric materials has been explored for enhancing electrochemical properties. A study on fluoropolymers, including poly(5-fluoroindole), demonstrated their significant potential as high-performance charge storage materials, showcasing superior capacitance and stability (Wang et al., 2019). Although this research does not directly involve 2-fluoro-5-mercaptobenzonitrile, it suggests a broader interest in fluorinated compounds for developing advanced materials for energy storage applications.

Safety and Hazards

The safety data sheet for 2-Fluoro-5-formylbenzonitrile indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-fluoro-5-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBHNYNUDGSMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-mercaptobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)

![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)